![molecular formula C17H16ClN5OS B2665190 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 899965-45-8](/img/structure/B2665190.png)

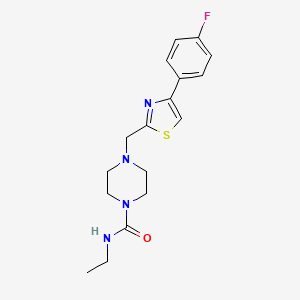

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

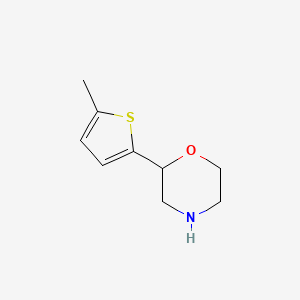

This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds often starts from 4-chlorobenzoic acid . The process involves esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization . This affords a thiadiazole-thiol intermediate, which is converted into a sulfonyl chloride . The sulfonyl chloride then undergoes nucleophilic attack by amines to give the final product .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been monitored by thin layer chromatography .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole has a melting point of 229-233 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

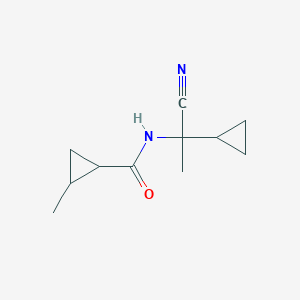

Research efforts have been directed towards synthesizing and characterizing compounds with similar structural motifs, focusing on their chemical properties and potential biological activities. For example, a study on the synthesis of formazans from a Mannich base as antimicrobial agents reveals the interest in developing novel compounds with potential for biological applications (Sah et al., 2014). Similarly, vibrational spectroscopic techniques have been employed to characterize the structural and electronic properties of related compounds, providing insights into their chemical behavior and interaction mechanisms (Jenepha Mary et al., 2022).

Antimicrobial Properties

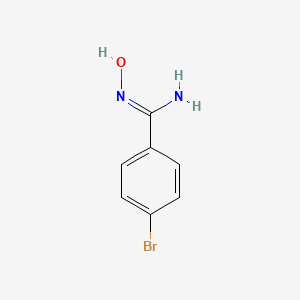

Several studies have evaluated the antimicrobial activities of compounds with similar structural frameworks, aiming to identify new therapeutic agents against bacterial and fungal pathogens. For instance, the synthesis and antimicrobial evaluation of N-substituted sulfanilamide derivatives highlight the potential of these compounds in addressing microbial resistance (Lahtinen et al., 2014). This area of research is critical given the growing concern over antibiotic resistance and the need for novel antimicrobial agents.

Pharmacological Applications

Research into the pharmacological applications of structurally related compounds includes exploring their potential as antiviral, anticancer, and anti-inflammatory agents. Studies such as the evaluation of 1,2,4-triazole derivatives for cholinesterase inhibition and molecular docking suggest the therapeutic potential of these compounds in neurodegenerative diseases (Riaz et al., 2020). Additionally, the synthesis of pyrolin derivatives and their assessment for anti-exudative activity indicate the potential for developing new treatments for inflammatory conditions (Chalenko et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential biological activities. Given the broad and potent activity of thiadiazole and their derivatives, they have been established as pharmacologically significant scaffolds . Therefore, this compound could be a promising candidate for further pharmacological studies.

Eigenschaften

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5OS/c1-11-4-2-3-5-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-6-8-13(18)9-7-12/h2-9H,10,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAADZMRZFFYKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2665110.png)

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665111.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2665117.png)

![N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline](/img/structure/B2665121.png)

![2-methoxy-4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2665124.png)

![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2665127.png)

![methyl (4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2665128.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2665130.png)